molecular formula C14H16N2O2 B2940510 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione CAS No. 1280538-17-1

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione

Cat. No.: B2940510
CAS No.: 1280538-17-1
M. Wt: 244.294
InChI Key: RKCZYKKPTLTRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a benzyl group attached to the spiro center. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride. One common method is the reaction of benzylamine with succinic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives or amides.

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.4]nonane-2,8-dione
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is unique due to its benzyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other spirocyclic compounds that may lack the benzyl substitution, leading to different biological and chemical behaviors.

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-6-14(9-15-12)7-13(18)16(10-14)8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCZYKKPTLTRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.